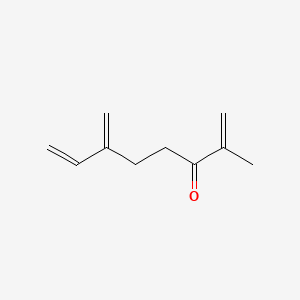

2-Methyl-6-methylene-1,7-octadien-3-one

描述

Contextualization within Acyclic Monoterpenoid Chemistry

Acyclic monoterpenoids are a significant class of natural and synthetic compounds derived from the isoprene (B109036) unit. They serve as crucial building blocks in the biosynthesis of a vast array of natural products. The structural framework of 2-Methyl-6-methylene-1,7-octadien-3-one is closely related to other well-known acyclic monoterpenes, such as myrcene (B1677589), by sharing the same carbon skeleton. acs.org The introduction of a ketone group and an additional double bond significantly alters its chemical properties and reactivity compared to its hydrocarbon counterparts.

The study of such functionalized acyclic monoterpenoids is pivotal in understanding the structure-activity relationships within this class of molecules. Their unique arrangements of functional groups are of considerable interest in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and specialty chemicals. ontosight.ai

Historical Perspectives on the Discovery and Initial Academic Characterization

Detailed historical records pinpointing the initial discovery and first academic characterization of this compound are not extensively documented in readily available scientific literature. It is primarily recognized as a synthetic organic compound, suggesting its origins lie in laboratory synthesis rather than isolation from a natural source. ontosight.ai The characterization of this compound has been established through modern analytical techniques, with its spectral data available in chemical databases like the NIST WebBook. nist.gov

The synthesis of related acyclic monoterpenoid ketones often involves multi-step reactions starting from more common precursors. ontosight.ai While a specific seminal publication on the synthesis of this compound is not prominent, its existence and properties are well-established within the chemical community, as evidenced by its inclusion in various chemical catalogs and databases.

Significance of this compound in Contemporary Chemical Sciences

The contemporary significance of this compound in chemical sciences is largely tied to its identity as a dienone and an acyclic monoterpenoid. Dienones, as a class, are subjects of ongoing research for their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai While specific research focusing exclusively on the biological profile of this compound is limited, its structural similarity to other bioactive dienones suggests potential for further investigation.

From a synthetic chemistry perspective, this compound and its relatives are valuable intermediates. The development of efficient synthetic routes to such molecules is an active area of research, with a focus on new catalytic methods and reaction conditions to enhance yield and selectivity. ontosight.ai The unique combination of functional groups in this compound makes it a target for methodological studies in organic synthesis and a potential precursor for more complex molecular architectures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the following interactive table.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.221 g/mol |

| CAS Number | 41702-60-7 |

| Boiling Point | 219.3°C at 760 mmHg |

| Flash Point | 84.1°C |

| Density | 0.855 g/cm³ |

| LogP | 2.654 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

Data sourced from various chemical databases. nist.govlookchem.com

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic methods. The mass spectrum of the compound is a key piece of data for its identification.

| Spectroscopic Data | Information |

| Mass Spectrum | Available in the NIST WebBook, providing a unique fragmentation pattern for identification. nist.gov |

| Canonical SMILES | CC(=C)C(=O)CCC(=C)C=C lookchem.com |

| InChIKey | YZWOKWMEQQCMRN-UHFFFAOYSA-N nist.gov |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-6-methylideneocta-1,7-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-5-9(4)6-7-10(11)8(2)3/h5H,1-2,4,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWOKWMEQQCMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)CCC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961914 | |

| Record name | 2-Methyl-6-methylideneocta-1,7-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41702-60-7 | |

| Record name | 2-Methyl-6-methylideneocta-1,7-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041702607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-methylideneocta-1,7-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-methylideneocta-1,7-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Reaction Mechanisms of 2 Methyl 6 Methylene 1,7 Octadien 3 One

Total Synthesis Approaches to 2-Methyl-6-methylene-1,7-octadien-3-one

The total synthesis of this compound can be envisioned through several strategic pathways, including transformations of halogenated precursors, oxidation of corresponding alcohols, and multi-step convergent or linear strategies. Each approach offers unique advantages in terms of efficiency and control over the molecular architecture.

Strategies Involving Dehydrohalogenation Reactions

One potential route to this compound involves the dehydrohalogenation of a suitable precursor, such as 3-chloro-2-methyl-6-methylene-1,3,7-octadiene. This strategy hinges on the elimination of a hydrogen halide to form a new double bond, thus constructing the conjugated dienone system. Palladium catalysis is a powerful tool for such transformations, often proceeding under mild conditions with high selectivity.

The mechanism of a palladium-catalyzed dehydrohalogenation would likely involve the formation of a π-allylpalladium intermediate. This intermediate can then undergo β-hydride elimination to generate the conjugated diene system and a palladium-hydride species. The catalytic cycle is completed by the regeneration of the active palladium catalyst. A related strategy, the palladium-catalyzed aerobic γ,δ-dehydrogenation of enones, has been shown to effectively produce conjugated dienones. This method also proceeds through a π-allylpalladium intermediate, highlighting the utility of palladium catalysis in the formation of diene systems from appropriately functionalized precursors.

Table 1: Potential Palladium-Catalyzed Dehydrohalogenation of 3-chloro-2-methyl-6-methylene-1,3,7-octadiene

| Catalyst System | Base | Solvent | Anticipated Outcome |

| Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | Formation of the conjugated dienone system. |

| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Potential for high yield and selectivity. |

| Pd(dba)₂ / dppe | NaOAc | Toluene | Alternative phosphine (B1218219) ligand for catalyst tuning. |

This table presents hypothetical conditions based on known palladium-catalyzed dehydrohalogenation and dehydrogenation reactions.

Oxidative Transformations of Precursor Alcohols

A more direct and commonly employed strategy for the synthesis of ketones is the oxidation of their corresponding secondary alcohols. In the case of this compound, the precursor would be 2-Methyl-6-methylene-1,7-octadien-3-ol. lookchem.comthegoodscentscompany.com A variety of oxidizing agents are available for this transformation, each with its own substrate scope and reaction conditions.

The Babler oxidation, which utilizes pyridinium (B92312) chlorochromate (PCC), is a well-established method for the oxidative transposition of tertiary allylic alcohols to enones and can be adapted for the oxidation of secondary allylic alcohols. nih.gov This reaction is known for its high yields and operational simplicity. nih.gov Other common reagents for the oxidation of secondary alcohols to ketones include manganese dioxide (MnO₂) and ruthenium-based catalysts, which are often effective for the selective oxidation of allylic alcohols without affecting other functional groups. nih.gov

Table 2: Reagents for the Oxidation of 2-Methyl-6-methylene-1,7-octadien-3-ol

| Oxidizing Agent | Solvent | Typical Reaction Conditions |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature |

| Manganese Dioxide (MnO₂) | Chloroform or Hexane | Room temperature or reflux |

| Tetrapropylammonium Perruthenate (TPAP) | Acetonitrile with N-methylmorpholine N-oxide (NMO) | Room temperature |

Multi-step Convergent and Linear Synthesis Strategies

Multi-step syntheses, which can be either linear or convergent, provide a versatile platform for the construction of complex molecules like this compound. A plausible strategy could commence with derivatives of 2-(bromomethyl)buta-1,3-diene (B1654496).

A two-step procedure for preparing 2-alkyl-1,3-butadienes has been described, starting from the commercially available 1,4-dibromo-2-butene. This method involves a cuprate (B13416276) addition to yield a 3-alkyl-4-bromo-1-butene, which is a product of SN2′ substitution. Subsequent dehydrohalogenation provides the 2-alkyl-1,3-butadiene. This intermediate could then be elaborated to the target dienone through a series of reactions.

In a linear synthesis , the 2-(bromomethyl)buta-1,3-diene derivative could be converted to a suitable nucleophile, such as a Grignard or organolithium reagent, and then reacted with an appropriate α,β-unsaturated aldehyde or acyl chloride to build the carbon skeleton. Subsequent functional group manipulations would then lead to the final product.

A convergent synthesis would involve the preparation of two or more fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For instance, the 2-(bromomethyl)buta-1,3-diene could be used to generate one fragment, while a separate synthesis provides the α,β-unsaturated ketone portion of the molecule. These two fragments could then be coupled using a variety of cross-coupling reactions to afford the final product.

Stereoselective Synthesis of this compound and its Chiral Analogues

The introduction of chirality into the structure of this compound would significantly increase its complexity and potential for biological activity. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule, leading to the formation of a single desired stereoisomer.

Asymmetric Approaches to Octadienone Scaffolds

The asymmetric synthesis of octadienone scaffolds can be approached through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. Chiral diene ligands, for example, have been shown to be effective in asymmetric catalysis, inducing high levels of enantioselectivity in a variety of reactions. researchgate.netnih.gov

In the context of this compound, a chiral catalyst could be employed in a key bond-forming step to establish a stereocenter. For instance, an asymmetric Michael addition to an α,β-unsaturated ketone precursor could set a chiral center that then directs the stereochemistry of subsequent transformations. nih.gov Chiral Lewis acid catalysts are also powerful tools for a range of asymmetric reactions, including Diels-Alder reactions and nucleophilic additions, which could be adapted for the synthesis of chiral octadienone scaffolds.

Control of Stereochemistry in Diene and Ketone Functionalities

Controlling the stereochemistry of the diene and ketone functionalities is crucial for the synthesis of specific isomers of this compound. The geometry of the double bonds in the diene system can often be controlled by the choice of reaction conditions and reagents. For example, transition-metal-catalyzed cross-coupling reactions are powerful methods for the stereoselective construction of 1,3-dienes. nih.gov

The stereochemistry of the ketone functionality, particularly if a chiral center is present at the α or β position, can be controlled using a variety of asymmetric synthetic methods. The use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, is a well-established strategy. wikipedia.org For instance, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective addition of a nucleophile to form a chiral center adjacent to the ketone. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product.

Modern synthetic methods for the stereoselective construction of 1,3-dienes often rely on transition-metal-catalyzed cross-coupling reactions between pre-functionalized alkenyl partners of predefined stereochemistry. nih.gov This allows for precise control over the geometry of the resulting diene.

Synthetic Utility and Derivatization

The structural relationship between this compound and compounds like Ipsenol (B191551), Ipsdienol (B1210497), and Ocimenones suggests that it could serve as a key synthetic intermediate. These related compounds are monoterpenoids, with Ipsenol and Ipsdienol being well-known bark beetle pheromones.

The transformation of the ketone functionality in this compound to the alcohol group present in Ipsenol and Ipsdienol would be a critical step. This could theoretically be achieved through selective reduction of the carbonyl group. For instance, a chemoselective reducing agent that favors the reduction of the ketone over the conjugated diene system would be required.

| Target Compound | Key Transformation from this compound |

| Ipsenol | Selective reduction of the ketone to a secondary alcohol. |

| Ipsdienol | Selective reduction of the ketone to a secondary alcohol. |

| Ocimenones | Isomerization of the double bond framework. |

It is important to note that the synthesis of Ipsenol and Ipsdienol has been achieved through various other routes, often starting from different precursors. For example, syntheses have been developed utilizing the asymmetric isoprenylation of corresponding aldehydes.

The carbon skeleton of this compound makes it a plausible, though not documented, starting material for the synthesis of more complex molecules such as Pseudoionone and its derivatives, which are precursors to Vitamin A.

The conversion to Pseudoionone would necessitate significant structural modifications, including the rearrangement of the carbon skeleton and the introduction of additional carbon atoms. Conceptually, reactions that could be employed include aldol (B89426) condensations or Wittig-type reactions to extend the carbon chain and form the characteristic acyclic structure of Pseudoionone. Subsequent cyclization reactions of Pseudoionone derivatives are a key step in the industrial synthesis of Vitamin A.

| Target Molecule | Plausible Synthetic Strategy from this compound |

| Hexahydropseudoionone | A series of reduction and skeletal rearrangement reactions. |

| Pseudoionone | Carbon chain extension and skeletal rearrangement. |

| Vitamin A Precursors | Cyclization of a Pseudoionone derivative. |

Fundamental Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its conjugated and isolated π-systems and the electrophilic nature of the carbonyl group.

The presence of both an α,β-unsaturated ketone and a conjugated diene allows for a variety of addition reactions.

Nucleophilic Addition: Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the α,β-unsaturated system (1,4-addition or conjugate addition). The outcome is often dependent on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, typically favor 1,4-addition.

Electrophilic Addition: The conjugated diene system is susceptible to electrophilic attack. The addition of electrophiles, such as hydrogen halides, would be expected to proceed via a resonance-stabilized allylic carbocation intermediate. This can lead to a mixture of 1,2- and 1,4-addition products.

The dienone structure of this compound makes it a potential substrate for various pericyclic reactions. Although specific examples involving this compound are not detailed in the provided search results, the general principles of these reactions can be applied.

A Claisen rearrangement, a google.comgoogle.com-sigmatropic rearrangement, could potentially occur if the ketone is first converted to an enol ether. This would involve the formation of an allyl vinyl ether intermediate which, upon heating, would rearrange to form a new carbon-carbon bond.

The conjugated π-system of this compound makes it a candidate for photochemical transformations. Upon irradiation with UV light, dienones can undergo a variety of reactions, including isomerization and cycloaddition.

Sensitized Photo-oxygenation: In the presence of a photosensitizer and light, the diene moiety can react with singlet oxygen. This can lead to the formation of endoperoxides through a [4+2] cycloaddition (Diels-Alder type reaction) or allylic hydroperoxides via an ene reaction.

| Reaction Type | Reactive Site on this compound | Potential Products |

| Nucleophilic Addition | Carbonyl carbon, β-carbon of the enone | Alcohols, extended carbon skeletons |

| Electrophilic Addition | Conjugated diene | Halogenated or otherwise functionalized derivatives |

| Pericyclic Reactions | Diene system (after modification) | Rearranged carbon skeleton |

| Photochemical Reactions | Conjugated diene and enone | Isomers, cycloadducts |

| Sensitized Photo-oxygenation | Conjugated diene | Endoperoxides, hydroperoxides |

Advanced Analytical Methodologies for Characterization of 2 Methyl 6 Methylene 1,7 Octadien 3 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the carbon-hydrogen framework and the nature of functional groups within a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the magnetic properties of atomic nuclei. For the structural elucidation of 2-Methyl-6-methylene-1,7-octadien-3-one, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments would be essential.

¹H NMR and ¹³C NMR Spectral Analysis

Detailed experimental ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not available in publicly accessible scientific literature and spectral databases.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Similarly, no publicly available data from two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for this compound could be located. These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns.

Electron Ionization (EI-MS) Fragmentation Patterns

Electron Ionization-Mass Spectrometry (EI-MS) is a hard ionization technique that results in the formation of a molecular ion (M⁺˙) and numerous fragment ions. The fragmentation pattern is characteristic of the compound's structure. The mass spectrum of this compound is available through the NIST WebBook. nist.gov

The molecular ion peak [M]⁺˙ is observed at a mass-to-charge ratio (m/z) of 150, which corresponds to the molecular weight of the compound (C₁₀H₁₄O). nist.gov The fragmentation of α,β-unsaturated ketones is influenced by the carbonyl group and the conjugated double bonds. Common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. For terpenoid-like structures, cleavages at allylic positions are also common.

A detailed analysis of the spectrum reveals several key fragment ions. The interpretation of these fragments helps in confirming the structural features of this compound.

Table 1: Prominent Fragment Ions in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Possible Origin |

|---|---|---|

| 150 | [C₁₀H₁₄O]⁺˙ | Molecular Ion |

| 135 | [C₉H₁₁O]⁺ | Loss of a methyl radical (•CH₃) |

| 122 | [C₈H₁₀O]⁺˙ | Loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄) |

| 107 | [C₇H₇O]⁺ | Further fragmentation of larger ions |

| 93 | [C₇H₉]⁺ | Loss of the acetyl group (CH₃CO•) |

| 81 | [C₆H₉]⁺ | A common fragment in cyclic and acyclic terpenes |

| 69 | [C₅H₉]⁺ | Likely from cleavage of the carbon chain |

| 55 | [C₄H₇]⁺ | A common fragment in unsaturated hydrocarbons |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of an ion with very high accuracy (typically to four or five decimal places). nih.gov This high precision allows for the unambiguous determination of the elemental composition of a molecule. youtube.com While low-resolution mass spectrometry can confirm the nominal molecular weight (150 Da for C₁₀H₁₄O), HRMS can distinguish between different molecular formulas that have the same nominal mass.

For this compound, the calculated exact mass for the molecular formula C₁₀H₁₄O is 150.1045 g/mol . An experimental HRMS measurement yielding a value very close to this theoretical mass would provide strong evidence for this specific elemental composition, ruling out other possibilities with the same nominal mass. This is a crucial step in the definitive identification of the compound. nih.govyoutube.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups present in this compound and its electronic conjugation system.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands that confirm the presence of its key functional groups. The conjugation of the carbonyl group with a carbon-carbon double bond influences the position of the C=O stretching frequency, typically lowering it compared to a saturated ketone.

C=O Stretch: A strong absorption band is anticipated in the region of 1650-1685 cm⁻¹ for the α,β-unsaturated carbonyl group.

C=C Stretch: Multiple bands are expected for the alkene groups. The conjugated C=C bond should appear in the 1620-1640 cm⁻¹ region, while the terminal methylene (B1212753) (=CH₂) groups would likely show absorptions around 1640-1650 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations for the vinyl and methylene groups are expected in the 910-990 cm⁻¹ and 890 cm⁻¹ regions, respectively.

C-H Stretching: Alkenyl C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for characterizing conjugated systems. This compound possesses an α,β-unsaturated ketone chromophore, which is expected to exhibit a strong π → π* transition and a weaker n → π* transition.

π → π Transition:* A strong absorption maximum (λmax) is predicted in the range of 220-250 nm.

n → π Transition:* A weaker absorption band is expected at a longer wavelength, typically in the 310-330 nm region.

These predicted values are based on the fundamental principles of spectroscopy as applied to the known structure of the molecule. globalresearchonline.net

Chromatographic Separation and Quantification

Chromatographic techniques are indispensable for the separation of this compound from complex matrices, such as essential oils, and for its quantification.

Gas chromatography is a primary technique for the analysis of volatile terpenoids. chromatographyonline.comessentialoilsforhealing.commdpi.com The retention time of the compound is a key identifier, often expressed as a Kovats retention index (RI), which normalizes retention times relative to a series of n-alkane standards. For this compound, a Kovats retention index of 1226 has been reported on a non-polar stationary phase. pherobase.com

When GC is coupled with mass spectrometry (GC-MS), it provides definitive structural information based on the molecule's mass-to-charge ratio (m/z) and its fragmentation pattern upon electron ionization. mdpi.com The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z = 150, corresponding to its molecular weight (C₁₀H₁₄O). nist.gov The fragmentation pattern provides further structural confirmation.

Key Fragments in the Mass Spectrum: The electron ionization mass spectrum is characterized by several key fragment ions that arise from predictable cleavage pathways of the molecular ion.

| m/z Ratio | Relative Intensity (%) | Putative Fragment |

| 41 | 100.0 | [C₃H₅]⁺ |

| 69 | 85.1 | [C₅H₉]⁺ |

| 55 | 79.8 | [C₄H₇]⁺ |

| 81 | 57.0 | [C₆H₉]⁺ |

| 95 | 35.5 | [C₇H₁₁]⁺ |

| 150 | 19.3 | [C₁₀H₁₄O]⁺ (M⁺) |

Data sourced from NIST Chemistry WebBook. nist.gov

The base peak at m/z 41 is a common fragment in many terpenoids. The presence of fragments at m/z 69 and 81 are also characteristic of monoterpenoid structures. The molecular ion peak at m/z 150, though not the most abundant, is clearly visible and confirms the molecular weight of the compound. nist.gov

High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique to GC, particularly for less volatile or thermally sensitive compounds. researchgate.net For a compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase of methanol/acetonitrile and water would be a typical starting point for method development. researchgate.net Detection is commonly achieved using a UV detector set to the λmax of the chromophore (around 220-250 nm).

Chiral HPLC: Since this compound is a chiral molecule, chiral HPLC is essential for the separation and quantification of its enantiomers. This is critical in fields like flavor chemistry and pharmacology, where different enantiomers can have distinct biological activities. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including ketones. phenomenex.comchiralpedia.comnih.gov The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier (e.g., hexane/isopropanol), is crucial for achieving optimal enantiomeric resolution. sigmaaldrich.com While specific methods for this compound are not detailed in the searched literature, the general principles of chiral chromatography on polysaccharide-based columns are directly applicable. phenomenex.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples like essential oils, comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced resolution and peak capacity compared to conventional GC. researchgate.net In a typical GCxGC setup, a non-polar column is used in the first dimension, followed by a polar column in the second dimension. This allows for the separation of co-eluting compounds, providing a more detailed chemical profile of the sample. researchgate.net Although no specific GCxGC analysis of this compound has been reported, this technique would be highly suitable for its analysis in natural extracts.

Supercritical Fluid Chromatography (SFC): Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between GC and HPLC. wikipedia.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.netmdpi.com SFC is particularly well-suited for the analysis and purification of chiral compounds and thermally labile molecules. wikipedia.org For terpenoids, SFC offers advantages of high resolution and fast analysis times. researchgate.net The separation of chiral terpenoids has been successfully demonstrated using SFC with chiral stationary phases, making it a promising technique for assessing the enantiomeric purity of this compound. waters.com

X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives or co-crystals)

X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry. arsdcollege.ac.in For a liquid compound like this compound, direct crystallographic analysis is not feasible. However, this technique can be applied to suitable solid derivatives or co-crystals. globalresearchonline.net

For instance, a crystalline derivative could potentially be formed by reacting the ketone with a suitable derivatizing agent to produce a solid such as an oxime or a 2,4-dinitrophenylhydrazone. Alternatively, co-crystals could be formed with other molecules. The crystal structure of such a derivative would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral center. While no X-ray crystallographic studies have been published for this specific compound or its derivatives, the methodology remains a powerful tool in the structural elucidation of terpenoids. globalresearchonline.netrsc.orgnih.gov

Theoretical and Computational Studies of 2 Methyl 6 Methylene 1,7 Octadien 3 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the intrinsic properties of a molecule like 2-Methyl-6-methylene-1,7-octadien-3-one. dergipark.org.tr These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics of the molecule.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule, which is fundamental to its reactivity. Molecular orbital (MO) theory, a cornerstone of these calculations, describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, the conjugated π-system of the dienone moiety is expected to significantly influence the energies and shapes of these frontier orbitals.

A molecular electrostatic potential (MEP) map could also be generated. This map would illustrate the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For instance, the oxygen atom of the carbonyl group is expected to be an area of high electron density.

Conformational Analysis and Energetics

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in numerous conformations. nih.gov Conformational analysis aims to identify the stable three-dimensional arrangements of the atoms (conformers) and to determine their relative energies. libretexts.org

Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. This process identifies various energy minima, each corresponding to a stable conformer. The relative energies of these conformers can then be calculated, allowing for the determination of the most stable, or ground-state, conformation. The results of such an analysis are typically presented in a table listing the relative energies of the most stable conformers.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| 1 | 0.00 |

| 2 | 1.25 |

| 3 | 2.80 |

| 4 | 3.50 |

Note: This data is illustrative and represents the type of information that would be generated from a computational conformational analysis.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be invaluable for the identification and characterization of a compound. imist.ma

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.govacs.org These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational calculations can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. For this compound, characteristic vibrational frequencies for the C=O stretch of the ketone and the C=C stretches of the alkene moieties would be of particular interest.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 125.4 |

| C2 | 140.2 |

| C3 | 201.5 |

| C4 | 45.8 |

| C5 | 28.9 |

| C6 | 148.7 |

| C7 | 115.6 |

| C8 | 135.1 |

| C-Methyl | 18.3 |

| C-Methylene | 118.9 |

Note: This data is illustrative and represents the type of information that would be generated from a computational NMR prediction.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. rsc.org

Transition State Characterization and Reaction Pathway Modeling

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. Computational methods can be used to locate and characterize the geometry and energy of these transition states. By identifying the transition state, the activation energy of the reaction can be calculated, which is a key factor in determining the reaction rate.

The entire reaction pathway, from reactants to products via the transition state, can be modeled using techniques like Intrinsic Reaction Coordinate (IRC) calculations. acs.org This provides a detailed picture of the geometric and energetic changes that occur throughout the course of the reaction.

Prediction of Reactivity and Selectivity

Computational studies can predict the reactivity and selectivity of a molecule in various chemical reactions. For this compound, which contains multiple reactive sites, predicting how it will react is of significant interest. For example, in a Diels-Alder reaction, the molecule could potentially act as either a diene or a dienophile. longdom.org

By modeling the transition states for different possible reaction pathways, the activation energies can be compared. The pathway with the lowest activation energy is generally the most favorable, allowing for the prediction of the major product. This can explain and predict regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the specific stereochemistry of the product).

Molecular Dynamics Simulations and Intermolecular Interactions

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific research focused on the molecular dynamics and intermolecular interactions of this compound. While this compound has been identified as a component in the volatile profiles of various plants, detailed computational studies to elucidate its behavior at the molecular level are not publicly available.

Solvation Effects and Conformational Dynamics in Solution

There is currently no published research detailing the solvation effects or the conformational dynamics of this compound in solution. Molecular dynamics simulations are a powerful tool for investigating how a solvent influences the three-dimensional structure and flexibility of a molecule, as well as the specific interactions that occur between the solute and solvent molecules. However, such studies have not been reported for this compound.

Consequently, there are no available research findings or data tables to present regarding the following:

Solvent-Induced Conformational Changes: Information on how different solvents (e.g., polar, nonpolar, protic, aprotic) might alter the preferred shape and structural flexibility of the molecule is not available.

Intermolecular Interaction Energies: There is no data on the strength and nature of interactions (such as hydrogen bonds or van der Waals forces) between this compound and various solvent molecules.

Radial Distribution Functions: Analysis of the solvent structure around the molecule, which would be provided by radial distribution functions from molecular dynamics simulations, has not been performed.

Due to the lack of specific studies, a data table illustrating these effects cannot be generated. Future computational research would be necessary to provide insight into the behavior of this compound in different chemical environments.

Biological Activities and Mechanistic Studies of 2 Methyl 6 Methylene 1,7 Octadien 3 One

Role in Plant Volatile Organic Compound (VOC) Emissions and Chemical Ecology

Volatile organic compounds (VOCs) are essential for a plant's interaction with its environment, mediating processes from pollination to defense. While the direct role of 2-methyl-6-methylene-1,7-octadien-3-one is not extensively documented, the activities of its precursor, myrcene (B1677589), are well-established.

Floral scents are complex bouquets of VOCs that attract pollinators to facilitate plant reproduction. rsc.org The monoterpene myrcene is a common constituent of these floral fragrances. nih.govmdpi.com For instance, in snapdragon flowers, myrcene and (E)-β-ocimene are major monoterpene olefins derived from geranyl diphosphate (B83284), contributing significantly to the total floral scent output. nih.gov Similarly, myrcene is a key component of the aroma in many scented lily cultivars, with emissions often following a circadian rhythm to attract nocturnal pollinators. researchgate.net The widespread presence of myrcene in the floral scents of diverse plant families suggests its importance as a general pollinator attractant. mdpi.compherobase.com

While myrcene is a known attractant, information from fragrance and flavor databases suggests that its oxidized form, this compound (myrcenone), is not typically used for fragrance applications. thegoodscentscompany.com This indicates that while the precursor is vital for pollinator attraction, the ketone derivative may not share the same function, or its role is yet to be elucidated.

Plants employ a sophisticated chemical arsenal (B13267) for defense against herbivores and pathogens. nih.gov Myrcene, the precursor to this compound, is a key player in these defense strategies. Herbivore-induced VOCs, which often include myrcene, can serve as signals to attract natural enemies of the attacking herbivores, an indirect defense mechanism. nih.gov Furthermore, some plants release VOCs like myrcene almost immediately after wounding, which can act as a priming signal for neighboring plants. nih.gov This priming effect enhances the defense responses of the receiving plants, allowing them to mount a faster and stronger defense upon subsequent attack. nih.gov In rice, for example, volatilized myrcene has been shown to activate defense responses in the roots. researchgate.net

In Arabidopsis thaliana, oxidized monoterpenes, derived from precursors like myrcene, accumulate in flowers and serve as anti-herbivore defenses. rsc.org This suggests a potential defensive role for oxidized myrcene derivatives like this compound, although direct evidence from the reviewed literature is pending.

Mechanistic Investigations of Insect Pheromone Biosynthesis and Activity (e.g., Relationship to Ipsenol (B191551) and Ipsdienol)

The most well-documented role of this compound is as a key intermediate in the biosynthesis of aggregation pheromones in bark beetles of the genus Ips. These pheromones, primarily ipsenol and ipsdienol (B1210497), are crucial for coordinating mass attacks on host trees. researchgate.netresearchgate.netnih.gov

Early research suggested that bark beetles synthesize their pheromones by simply modifying monoterpenes acquired from their host trees. researchgate.net Indeed, studies have shown that male Ips and Dendroctonus beetles can convert myrcene from host pine trees into ipsenol and ipsdienol. researchgate.netnih.gov However, a significant paradigm shift occurred with the discovery of de novo biosynthesis. dntb.gov.ua In vivo radiolabeling studies provided direct evidence that bark beetles, such as Ips paraconfusus, can synthesize ipsenol and ipsdienol from simple precursors like acetate, independent of host compounds. dntb.gov.ua This demonstrates a dual capability in these insects: they can both create their pheromones from scratch and utilize available host plant chemicals as synthetic shortcuts.

The conversion of myrcene into active pheromone components involves specific enzymatic reactions that are often stereospecific. The stereoisomeric ratio of ipsdienol is critical for its biological activity and can serve as a mechanism for reproductive isolation among different Ips species. researchgate.net

The key enzymatic step in this pathway is the oxidation of myrcene, which is catalyzed by cytochrome P450 monooxygenases (P450s). researchgate.netresearchgate.netfrontiersin.org These enzymes hydroxylate myrcene to produce ipsdienol. researchgate.net The proposed biosynthetic pathway suggests that myrcene is first oxidized to this compound (ipsenone/myrcenone), which is then reduced to ipsenol, or hydroxylated and then reduced to form ipsdienol. researchgate.net Further enzymatic steps, likely involving oxidoreductases, are responsible for the interconversion between ipsdienol and its ketone form to achieve the precise enantiomeric blend required for pheromonal communication. dntb.gov.ua

Table 1: Key Enzymes and Intermediates in Ips Pheromone Biosynthesis

| Precursor | Intermediate | Product(s) | Key Enzyme Class | Organism Example |

| Myrcene | This compound (Ipsenone) | Ipsenol, Ipsdienol | Cytochrome P450 Monooxygenases, Oxidoreductases | Ips paraconfusus |

| Acetate | Mevalonate (B85504) Pathway Intermediates | Ipsenol, Ipsdienol | Synthases, P450s, Reductases | Ips pini |

Mechanistic Insights into Other Documented Biological Activities

While direct studies on the antioxidant, antimicrobial, and anti-inflammatory properties of this compound are limited in the available literature, extensive research on its precursor, myrcene, provides significant mechanistic insights into these potential activities. nih.govfrontiersin.org

Antioxidant Mechanisms: Myrcene has demonstrated potent antioxidant effects. nih.gov Its mechanism involves bolstering the body's endogenous antioxidant defenses. Studies have shown that myrcene treatment can restore the levels of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), and increase the concentration of the vital antioxidant molecule glutathione (B108866) (GSH). nih.govresearchgate.net Concurrently, it reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. nih.govresearchgate.net This suggests that myrcene mitigates cellular damage by enhancing the capacity to neutralize reactive oxygen species (ROS). nih.govnih.gov

Antimicrobial Mechanisms: Myrcene exhibits broad-spectrum antimicrobial activity. nih.govresearchgate.net Its primary mechanism of action against bacteria, such as Staphylococcus aureus, appears to be the disruption of the cell membrane's integrity, leading to leakage of essential ions like K+. nih.gov Against fungi, including various Candida species, myrcene has also shown inhibitory effects. nih.gov Furthermore, myrcene can act synergistically with conventional antibiotics, enhancing their efficacy and potentially overcoming microbial resistance. For example, it has been shown to significantly lower the minimum inhibitory concentration (MIC) of tuberculostatic drugs against Mycobacterium tuberculosis. researchgate.netnih.gov

Anti-inflammatory Mechanisms: The anti-inflammatory properties of myrcene are well-documented. nih.govnih.gov A key mechanism is the inhibition of the pro-inflammatory signaling molecule prostaglandin (B15479496) E-2 (PGE-2). nih.gov Myrcene can also downregulate the production of several pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.govmdpi.com It achieves this, in part, by inhibiting the activation of the transcription factor NF-κB, which is a central regulator of the inflammatory response. mdpi.com Additionally, myrcene can modulate the immune response by increasing the production of the anti-inflammatory cytokine IL-10. mdpi.com

Table 2: Summary of Mechanistic Actions of Myrcene (Precursor)

| Biological Activity | Mechanistic Action | Key Molecular Targets/Pathways |

| Antioxidant | Reduces oxidative stress, restores antioxidant enzymes. | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (GSH). nih.govresearchgate.net |

| Antimicrobial | Disrupts microbial cell membranes, enhances antibiotic efficacy. | Bacterial cell membrane, synergy with antibiotics against M. tuberculosis. nih.govresearchgate.net |

| Anti-inflammatory | Inhibits pro-inflammatory mediators and cytokines. | Prostaglandin E-2 (PGE-2), NF-κB, TNF-α, IL-1β, IL-6. nih.govmdpi.com |

Applications and Future Research Directions

Industrial Applications in Synthetic Chemistry

The industrial potential of 2-Methyl-6-methylene-1,7-octadien-3-one and related dienones lies in their utility as versatile intermediates in the chemical industry. The development of efficient synthetic routes to these compounds is an active area of research, with a focus on new catalytic methods and reaction conditions to enhance yield and selectivity. ontosight.ai

Role as a Building Block in Fine Chemical Synthesis

This compound serves as a valuable building block in the synthesis of fine chemicals, which are complex, pure chemical substances produced in limited quantities for specialized applications. Its functional groups, including the conjugated diene and ketone, allow for a variety of chemical transformations, making it an important intermediate in the production of pharmaceuticals and other specialty chemicals. ontosight.ai The reactivity of its double bonds allows for electrophilic addition reactions, enabling the introduction of diverse functional groups, while the carbonyl group can undergo nucleophilic attack to form alcohols and other derivatives. mdpi.com These reactions are fundamental in synthetic organic chemistry for constructing more intricate molecular architectures. mdpi.com

Dienones, in general, are recognized as crucial intermediates for the preparation of bioactive compounds and fine chemicals. scielo.br For instance, dienone compounds are key precursors in the synthesis of various heterocyclic compounds and have been utilized in the development of novel therapeutic agents.

Table 1: Synthetic Transformations of Dienones for Fine Chemical Synthesis

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Reference |

| Electrophilic Addition | Halogens (e.g., Br₂) | Dihaloalkane | mdpi.com |

| Nucleophilic Attack | Grignard Reagents (e.g., RMgX) | Tertiary Alcohol | mdpi.com |

| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Cyclic Adduct | nih.gov |

| Michael Addition | Nucleophile (e.g., R₂CuLi) | γ,δ-Unsaturated Ketone | nih.gov |

Chemical Precursor in Fragrance and Flavor Synthesis Research

While some sources indicate that this compound itself is not recommended for direct use in fragrance or flavor applications, its structural motif is related to terpenoids, a class of compounds renowned for their aromatic properties. thegoodscentscompany.comthegoodscentscompany.com Terpenoids are widely used as flavors and fragrances. ku.dkknepublishing.com Research in the fragrance and flavor industry often involves the synthesis of novel compounds derived from various precursors to achieve specific scent or taste profiles. The structural framework of this compound makes it a potential candidate for research into new fragrance and flavor compounds through chemical modification. For example, related terpenoid structures, such as linalool (B1675412), are extensively studied for their sedative and aromatic properties in aromatherapy. researchgate.net

Advancements in Sustainable Synthesis Methodologies

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly synthesis methods. This shift is also impacting the production of dienones like this compound.

Green Chemistry Approaches for this compound Synthesis

Green chemistry principles are being applied to the synthesis of α,β-unsaturated ketones, the class of compounds to which this compound belongs. These methods aim to reduce or eliminate the use and generation of hazardous substances. rsc.org One approach involves the use of heterogeneous catalysts, such as Cs-exchanged and Cs-impregnated zeolites, in Knoevenagel condensation reactions to produce α,β-unsaturated carbonyl compounds. scielo.br Another green method utilizes an iron-based catalyst (FeCl₃·6H₂O) with atmospheric oxygen as the oxidant for the cross-dehydrogenative coupling of acetophenones and methylarenes, offering a cost-effective and environmentally benign route. nih.gov Furthermore, the Claisen-Schmidt condensation, a classic reaction for forming α,β-unsaturated ketones, has been revisited with a green catalyst, choline (B1196258) hydroxide, in an aqueous medium, avoiding the need for chromatographic separation. acs.org The direct synthesis of allylic sulfones from 1,3-dienes, a related reaction, has also been achieved under ambient, catalyst-free conditions, highlighting a move towards more sustainable processes. nih.gov

Table 2: Green Chemistry Approaches for the Synthesis of Related Unsaturated Ketones

| Method | Catalyst/Solvent System | Key Advantages | Reference |

| Knoevenagel Condensation | Cs-exchanged Zeolites | Heterogeneous catalyst, potential for reuse | scielo.br |

| Cross-Dehydrogenative Coupling | FeCl₃·6H₂O / DMF / Air | Inexpensive catalyst, use of air as oxidant | nih.gov |

| Claisen-Schmidt Condensation | Choline Hydroxide / Water | Green solvent, simple product isolation | acs.org |

| Miyakoshi Procedure Improvement | Solid Supported Nitrite / CPME | Eco-friendly solvent, high functional group tolerance | rsc.org |

Biocatalytic Routes and Enzymatic Engineering for Production

Biocatalysis, the use of natural catalysts like enzymes, offers a promising green alternative to traditional chemical synthesis. For terpenoids, the class to which this compound belongs, metabolic engineering and synthetic biology are being employed to create microbial cell factories for their production. knepublishing.com These approaches utilize engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce valuable chemicals through fermentation. mdpi.com

The biosynthesis of terpenoids originates from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP). knepublishing.com By engineering the metabolic pathways of these microorganisms, it is possible to enhance the production of specific terpenoids. frontiersin.org For instance, researchers have developed an isopentenol (B1216264) utilization pathway (IUP) in yeast for the bioconversion of isopentenols to IPP or DMAPP, which are the building blocks for all terpenoids. frontiersin.org Furthermore, the promiscuous nature of terpene synthases (TSs), the enzymes responsible for the vast structural diversity of terpenoids, is being explored and engineered to produce novel compounds. ubc.ca While specific biocatalytic routes for this compound are not yet established, the advancements in terpenoid and ketone biosynthesis provide a strong foundation for future research in this area. ku.dkubc.ca

Emerging Research Areas

The unique chemical structure of dienones continues to inspire new areas of research, particularly in medicinal chemistry and materials science. ontosight.ai Dienone compounds have shown a range of biological activities, including anti-inflammatory and antiparasitic effects, in addition to their cytotoxic properties against tumor cells. acs.org

Emerging research focuses on the development of dienone-containing compounds as novel therapeutic agents. For example, certain dienone compounds are being investigated for their ability to target the ubiquitin-proteasome system (UPS), which is crucial for the viability of cancer cells. acs.org The selective cytotoxicity of these compounds towards tumor cells makes them attractive candidates for cancer therapy. acs.org

Another area of active investigation is the use of dienones as scaffolds in medicinal chemistry for the development of new drugs. Pyridinone cores, which are structurally related to dienones, are considered important building blocks in drug discovery due to their ability to act as hydrogen bond donors and acceptors. frontiersin.org The synthesis of highly functionalized 1,3-dienes and related structures is also a focus, as these are versatile intermediates for creating complex molecules with potential biological activity. rsc.orgresearchgate.net Furthermore, novel methodologies are being developed for the functionalization of dienones, such as the cobalt-catalyzed remote C(sp³)–H arylation, which allows for the synthesis of complex arylated enones and dienones. chemrxiv.org These advancements are expanding the chemical space accessible to medicinal chemists and may lead to the discovery of new therapeutic agents for a variety of diseases. nih.govboehringer-ingelheim.com

Chemoinformatic and Cheminformatics Studies of Octadienone Derivatives

Chemoinformatic and cheminformatics studies are pivotal in modern drug discovery and chemical research, offering powerful tools to predict the properties and activities of novel compounds. For derivatives of this compound, these computational approaches can accelerate the identification of promising candidates for various applications by correlating their structural features with their biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique that could be applied to octadienone derivatives. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. The development of a robust QSAR model for octadienone derivatives would involve compiling a dataset of these compounds with their experimentally determined activities, such as antimicrobial or anti-inflammatory effects. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would then be calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight, atom count), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

The process of building a QSAR model for octadienone derivatives would typically follow these steps:

Data Set Preparation: A diverse set of this compound derivatives with a wide range of biological activities would be collected.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each derivative.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN) would be used to create the QSAR model.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

The insights gained from such QSAR studies could guide the synthesis of new octadienone derivatives with enhanced biological activities.

Exploration of Novel Derivatives and Their Chemical Space

The exploration of novel derivatives of this compound and their corresponding chemical space is a promising avenue for the discovery of new chemical entities with unique properties. The synthesis of novel derivatives allows for the systematic modification of the parent compound's structure to optimize its biological activity, selectivity, and pharmacokinetic properties.

The structural backbone of this compound offers several sites for chemical modification. For instance, the methyl group, the methylene (B1212753) groups, and the ketone functionality could all be targeted for derivatization. Synthetic strategies could include the introduction of various functional groups, such as halogens, hydroxyl groups, or nitrogen-containing moieties, to modulate the compound's lipophilicity, electronic properties, and steric profile.

The table below illustrates a hypothetical exploration of the chemical space around the this compound scaffold, indicating potential modifications and their expected impact on the compound's properties.

| Modification Site | Potential Modification | Expected Impact on Properties |

| C1-Methylene | Reduction to a methyl group | Increased stability, altered reactivity |

| C2-Methyl | Replacement with larger alkyl groups | Increased lipophilicity, potential steric hindrance |

| C3-Ketone | Reduction to an alcohol | Increased polarity, altered hydrogen bonding capacity |

| C6-Methylene | Isomerization or functionalization | Altered molecular shape and reactivity |

| C7-Double Bond | Hydrogenation or epoxidation | Increased saturation, introduction of new functional groups |

The synthesized derivatives would then be subjected to a battery of biological assays to evaluate their potential as, for example, antimicrobial, anti-inflammatory, or anticancer agents. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern medicinal chemistry and could lead to the discovery of novel octadienone derivatives with significant therapeutic potential.

Interdisciplinary Research with Materials Science or Environmental Chemistry

The unique chemical structure of this compound also presents opportunities for interdisciplinary research in fields such as materials science and environmental chemistry.

In the realm of materials science , the dienone functionality of this compound could be exploited for the development of novel polymers and materials. The conjugated double bonds in the octadienone backbone could potentially participate in polymerization reactions, leading to the formation of new materials with interesting optical or electronic properties. For example, the incorporation of this compound as a monomer in a polymerization process could yield polymers with tailored refractive indices or specific light-absorbing characteristics. Further research in this area could explore the use of this compound and its derivatives as building blocks for functional materials.

From an environmental chemistry perspective, understanding the fate and transport of this compound and related dienone compounds in the environment is crucial. A study on the environmental photochemistry of dienogest, a dienone progestin, revealed that such compounds can undergo phototransformation in sunlit surface waters. nih.gov This suggests that this compound could also be susceptible to photochemical degradation. Research in this area would involve studying the photodegradation pathways of this compound, identifying its transformation products, and assessing their potential environmental impact. Such studies are essential for a comprehensive understanding of the environmental profile of this class of compounds.

The table below summarizes the key physicochemical properties of this compound, which are relevant for both materials science and environmental chemistry applications.

| Property | Value |

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| LogP | 2.654 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 5 |

These properties provide a starting point for predicting the compound's behavior in various environmental compartments and for designing its application in new materials.

常见问题

Basic Research Questions

Q. What are the key molecular and physicochemical properties of 2-methyl-6-methylene-1,7-octadien-3-one, and how are they experimentally determined?

- Answer: The compound (CAS RN 41702-60-7) has a molecular formula of C₁₀H₁₄O and a molecular weight of 150.22 g/mol. Key properties include a predicted density of 0.855±0.06 g/cm³ and a boiling point of 219.3±19.0°C . Experimental determination involves:

- Gas chromatography (GC): Retention indices (e.g., 1153 on a non-polar column) and mass spectral data (NIST Chemistry WebBook) for identification .

- Computational modeling: 3D structural analysis using tools like Gaussian or MolView to predict reactivity and stability .

- Spectroscopy: Infrared (IR) and nuclear magnetic resonance (NMR) to confirm functional groups and conjugation patterns .

Q. How can this compound be synthesized, and what are the challenges in ensuring purity?

- Answer: Synthesis typically involves enol ether rearrangements or selective oxidation of precursor terpenes. For example, methyl-substituted dienones undergo thermal or acid-catalyzed rearrangements to form cyclic products (e.g., 1,4-cycloheptadienes) . Challenges include:

- Byproduct formation: Competing pathways due to the compound’s conjugated dienone structure require precise temperature control (<100°C) .

- Purification: Use of preparative GC or high-performance liquid chromatography (HPLC) with polar stationary phases to separate isomers .

Advanced Research Questions

Q. How does the introduction of a second terminal double bond in 1,7-octadien-3-one derivatives affect odor threshold (OT) values, and why do contradictions arise in structure-activity relationships?

- Answer: In homologous series (e.g., 1,7-octadien-3-one vs. 1,8-nonadien-3-one), adding a second double bond increases OT values by up to 32-fold due to enhanced volatility and receptor binding. However, contradictions occur:

- Case study: 1,7-octadien-3-one (OT: 0.92 ng/L air) shows stronger odor enhancement than 1,8-nonadien-3-one (OT: 0.12 ng/L air), despite similar chain lengths. This discrepancy may arise from stereoelectronic effects or differences in human olfactory receptor selectivity .

- Methodological consideration: Use of olfactometry coupled with GC-MS to correlate retention indices with sensory panel data, accounting for inter-individual sensitivity variations .

Q. What role does this compound play in plant-insect interactions, and how can its emission be modulated under biotic stress?

- Answer: The compound is a volatile organic compound (VOC) emitted by plants (e.g., olives infested by Bactrocera oleae) as a defense signal. Key findings:

- Induction under stress: Infestation upregulates its production by 2–3× compared to uninfested plants, likely via jasmonate signaling pathways .

- Analytical workflow: Dynamic headspace sampling with solid-phase microextraction (SPME) followed by GC×GC-TOFMS to resolve co-eluting VOCs .

- Contradictions: Exogenous application of systemin peptide does not alter emission levels, suggesting stress-specific regulatory mechanisms .

Q. How do computational and experimental data conflict in predicting the stability of this compound derivatives during storage?

- Answer: Computational models (e.g., density functional theory) predict high stability for the conjugated dienone system. However, experimental studies report degradation via:

- Autoxidation: Formation of epoxy derivatives under ambient conditions, detected via LC-MS .

- Photodegradation: UV exposure leads to [4+2] cycloaddition products, requiring storage in amber vials at -20°C .

- Resolution: Accelerated stability testing (ICH Q1A guidelines) combined with quantum mechanical calculations to identify degradation hotspots .

Data Contradiction Analysis

Q. Why do studies report conflicting odor activity values for this compound compared to its analogues?

- Answer: Discrepancies arise from:

- Chain-length effects: Odor thresholds for C₉–C₁₁ analogues vary non-linearly due to differences in lipid membrane permeability and receptor binding .

- Isomer interference: Co-elution of α- and β-myrcene isomers in GC analyses may skew quantification, necessitating chiral columns or tandem MS .

Methodological Recommendations

- For structural analysis: Combine X-ray crystallography (if crystalline) with NMR (¹³C DEPT for quaternary carbons) to resolve stereochemical ambiguities .

- For ecological studies: Use multivariate statistics (e.g., PCA or PLS-DA) to differentiate VOC profiles in stressed vs. control plants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。